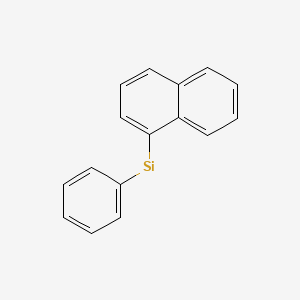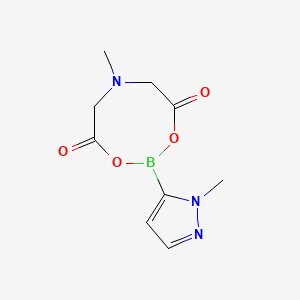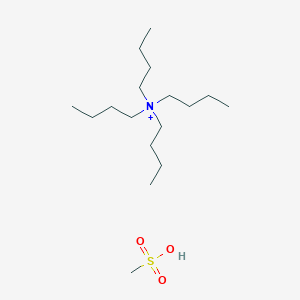
Methanesulfonic acid; tetrabutylammonium ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid; tetrabutylammonium ion is a compound that combines methanesulfonic acid with the tetrabutylammonium ion. Methanesulfonic acid is an organosulfur compound with the formula CH₃SO₃H, known for its strong acidity and high solubility in water and organic solvents . The tetrabutylammonium ion, on the other hand, is a quaternary ammonium ion with the formula [(C₄H₉)₄N]⁺, commonly used as a phase-transfer catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using various oxidizing agents such as chlorine or nitric acid . The tetrabutylammonium ion is typically prepared by the quaternization of tributylamine with butyl bromide . The combination of methanesulfonic acid and tetrabutylammonium ion can be achieved by mixing methanesulfonic acid with tetrabutylammonium hydroxide or tetrabutylammonium chloride in an appropriate solvent .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by purification steps to obtain high-purity methanesulfonic acid . The tetrabutylammonium ion is produced on an industrial scale through the quaternization of tributylamine with butyl bromide, followed by purification to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid; tetrabutylammonium ion undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: The tetrabutylammonium ion can participate in reduction reactions, often acting as a phase-transfer catalyst.
Substitution: Methanesulfonic acid can undergo substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and nitric acid.
Substitution: Alcohols and other nucleophiles can react with methanesulfonic acid under acidic conditions to form esters.
Major Products
Oxidation: Methanesulfonate salts.
Reduction: Reduced organic compounds with the tetrabutylammonium ion acting as a catalyst.
Substitution: Esters and other derivatives of methanesulfonic acid.
Scientific Research Applications
Methanesulfonic acid; tetrabutylammonium ion has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methanesulfonic acid; tetrabutylammonium ion involves its strong acidity and ability to act as a phase-transfer catalyst. Methanesulfonic acid can donate protons to facilitate various chemical reactions, while the tetrabutylammonium ion can transfer reactants between different phases, enhancing reaction rates and yields .
Comparison with Similar Compounds
Similar Compounds
Sulfuric Acid: Another strong acid with similar acidity but higher corrosivity.
Hydrochloric Acid: Strong acid with different solubility and reactivity properties.
Tetraethylammonium Ion: Similar quaternary ammonium ion with different alkyl groups.
Uniqueness
Methanesulfonic acid; tetrabutylammonium ion is unique due to its combination of strong acidity and phase-transfer catalytic properties. This makes it particularly useful in organic synthesis and industrial applications where both properties are advantageous .
Properties
Molecular Formula |
C17H40NO3S+ |
|---|---|
Molecular Weight |
338.6 g/mol |
IUPAC Name |
methanesulfonic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1; |
InChI Key |
XHYYGJAYKIYARQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




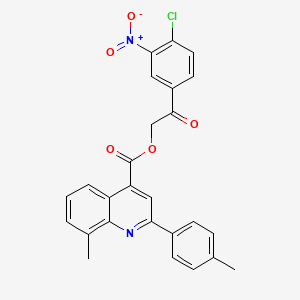

![methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12054992.png)
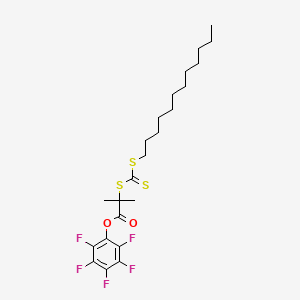
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)
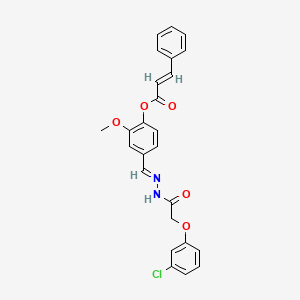
![4-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one](/img/structure/B12055009.png)
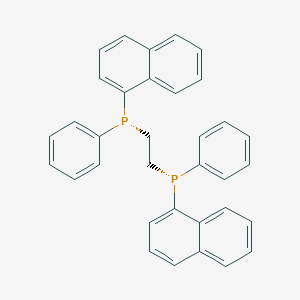
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-methyl-thiazol-2-yl)-amide](/img/structure/B12055021.png)
